The synthesis of 25I-NBOMe 4-methoxy is typically achieved through multi-step organic reactions involving the modification of precursor compounds. The initial step often involves the iodination of a dimethoxyphenethylamine derivative, followed by the introduction of a methoxybenzyl group at the nitrogen atom.
Technical Details:
The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for analytical studies or potential applications .
The molecular structure of 25I-NBOMe 4-methoxy can be represented by its chemical formula and a molecular weight of approximately 347.28 g/mol. The compound features a phenethylamine backbone with specific substitutions that enhance its binding affinity to serotonin receptors.
Data:
The presence of these functional groups contributes to its unique pharmacological properties and receptor interactions .
25I-NBOMe 4-methoxy undergoes several chemical reactions typical for phenethylamines, including oxidation and reduction processes.
Technical Details:
Analytical methods like gas chromatography coupled with mass spectrometry are commonly employed to detect these metabolites in biological samples .
The primary mechanism of action for 25I-NBOMe 4-methoxy involves its role as an agonist at various serotonin receptors, particularly the serotonin 2A receptor. Upon binding to these receptors, it induces alterations in neurotransmitter release and neuronal excitability.
Data:
This receptor activity is responsible for the hallucinogenic effects associated with this compound.
Relevant analyses include proton nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural integrity and purity .
25I-NBOMe 4-methoxy is primarily used in research settings to study its pharmacological effects on serotonin receptors. It serves as a model compound for investigating hallucinogenic mechanisms and developing potential therapeutic agents targeting psychiatric disorders.
Additionally, it has been analyzed in forensic toxicology due to its emergence as a recreational drug, necessitating methods for detection and quantification in biological matrices .
The 25I-NBOMe 4-methoxy isomer (hydrochloride), systematically named as N-(4-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride, represents a critical positional isomer of the Schedule I compound 25I-NBOMe (where the ortho-methoxy substituent defines the "2C-I-NBOMe" class). Its molecular formula is C₁₈H₂₂INO₃·HCl (molar mass: 463.74 g/mol), with the CAS registry number 1566571-64-9 [3]. Structural differentiation centers on the position of the methoxy (-OCH₃) group on the N-benzyl ring:
This regioisomerism profoundly alters steric and electronic properties. The para-position of the methoxy group in the 4-methoxy isomer reduces steric hindrance near the amine nitrogen compared to the ortho-position in classical NBOMes. Consequently, the 4-methoxy isomer exhibits:
Table 1: Structural and Analytical Signatures of 25I-NBOMe Regioisomers
Property | 25I-NBOMe (2-OMe) | 4-Methoxy Isomer (4-OMe) | Analytical Method |
---|---|---|---|
Benzyl Methoxy Position | Ortho (C2) | Para (C4) | NMR, GC-IR |
Vapor Phase IR (cm⁻¹) | 1285 (C-O stretch) | 1250 (C-O stretch) | GC-IR [4] |
Major MS Fragment | m/z 150 (base peak) | m/z 135 (base peak) | EI-MS [4] |
Retention Index (GC) | 2876 | 2819 | GC-MS [4] |
GC-IR analysis provides unambiguous differentiation via vapor-phase infrared spectra. The 4-methoxy isomer exhibits diagnostic shifts in C-O stretching (1250 cm⁻¹ vs. 1285 cm⁻¹ in the 2-OMe isomer) and distinct aromatic substitution patterns (e.g., 810 cm⁻¹ for 1,4-disubstitution) [4]. Mass spectral equivalence complicates identification—both isomers generate major fragments at m/z 121 ([C₇H₇O]⁺), 150 ([C₈H₈NO₂]⁺), and 91 ([C₇H₇]⁺)—but fragment intensity ratios and retention indices provide discrimination [4].
The NBOMe class emerged from systematic structure-activity relationship (SAR) studies of phenethylamine psychedelics. Key milestones include:
Concurrently, non-ortho-substituted isomers like the 4-methoxy variant entered forensic casework as "designer isomers" circumventing legal controls. Their synthesis leverages commercially available para-methoxybenzyl precursors, facilitating clandestine production [3] [4]. Analytically, these isomers challenged forensic laboratories due to near-identical mass spectra to scheduled NBOMes, necessitating advanced orthogonal techniques like GC-IR for identification [4].
Beyond recreational misuse, the NBOMe scaffold enabled critical neuroscience tools:
Positional isomerism profoundly impacts pharmacological and physicochemical properties of serotonergic agonists, necessitating rigorous study:
Methoxy repositioning alters interactions with conserved residues in the 5-HT₂A orthosteric pocket. Molecular docking reveals:
Table 2: Predicted Receptor Interactions of 25I-NBOMe Isomers
Receptor Target | 25I-NBOMe (2-OMe) | 4-Methoxy Isomer (4-OMe) | Functional Consequence |
---|---|---|---|
5-HT₂A (Kᵢ, nM) | 0.11–1.41 [1] [5] | 1–5 (predicted) | Reduced hallucinogenic potential |
5-HT₂C (Kᵢ, nM) | 1.06–21 [5] | >50 (predicted) | Altered selectivity ratio |
μ-Opioid | Inactive [6] | Potential weak activation* | Off-target signaling risk |
*Based on NBOMe scaffold promiscuity at high concentrations [6]
Unexpected "off-target" activities may emerge. NBOMes exhibit concentration-dependent μ-opioid receptor (MOR) activation via allosteric or secondary binding modes, as confirmed by β-arrestin recruitment and calcium flux assays [6]. The 4-methoxy isomer’s conformational flexibility may enhance such promiscuity.
Regioisomeric NBOMes evade legislation targeting specific atomic connectivities. The 4-methoxy isomer exemplifies "legal isomer" challenges, requiring advanced methodologies for identification:
Isomerism influences metabolic vulnerability:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1